1-Bromo-4-(cyclohexyloxy)benzene CAS number
1-Bromo-4-(cyclohexyloxy)benzene CAS number
An In-Depth Technical Guide to 1-Bromo-4-(cyclohexyloxy)benzene for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1-Bromo-4-(cyclohexyloxy)benzene, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will delve into the strategic importance of its structure and the validated protocols for its use.
Core Compound Identification and Physicochemical Profile
1-Bromo-4-(cyclohexyloxy)benzene is a bifunctional aromatic compound. Its structure features a stable cyclohexyloxy ether group, which enhances lipophilicity, and a reactive aryl bromide, which serves as a versatile handle for advanced coupling reactions. This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 30752-31-9 [2][][4][5][6]
A thorough understanding of its physical properties is critical for its application in experimental design, particularly for determining appropriate solvent systems and reaction temperatures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrO | [2][5] |
| Molecular Weight | 255.15 g/mol | [2][][5] |
| Melting Point | 40-41 °C | [6] |
| Boiling Point | 115-117 °C @ 0.8 Torr | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Synonyms | p-bromophenyl cyclohexyl ether, Benzene, 1-bromo-4-(cyclohexyloxy)- | [][6] |
Synthesis and Mechanistic Rationale: The Williamson Ether Synthesis
The most reliable and widely adopted method for preparing 1-Bromo-4-(cyclohexyloxy)benzene is the Williamson ether synthesis.[8][9][10] This classic SN2 reaction is favored for its efficiency and high yield in forming unsymmetrical ethers.
The strategic choice of reactants is paramount. The synthesis involves the reaction between an alkoxide (or phenoxide) and an alkyl halide. To synthesize 1-Bromo-4-(cyclohexyloxy)benzene, we react 4-bromophenol with a suitable cyclohexyl electrophile.
Core Rationale: The phenolic proton of 4-bromophenol is acidic and can be readily removed by a moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium 4-bromophenoxide. This deprotonation is crucial as it converts the neutral, weakly nucleophilic hydroxyl group into a potent anionic nucleophile (the phenoxide). This significantly accelerates the rate of the subsequent substitution reaction.[10]
The resulting 4-bromophenoxide ion then attacks the electrophilic carbon of a cyclohexyl halide (e.g., bromocyclohexane) in a classic SN2 displacement, forming the C-O ether bond and displacing the bromide leaving group.
Caption: Logical workflow of the Williamson ether synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.
Materials:
-
4-Bromophenol (CAS: 106-41-2)[7]
-
Bromocyclohexane (CAS: 108-85-0)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol).
-
Solvent and Base Addition: Add anhydrous potassium carbonate (16.0 g, 115.6 mmol, 2.0 equivalents) followed by 100 mL of DMF. The use of a polar aprotic solvent like DMF is strategic; it readily dissolves the ionic phenoxide intermediate and accelerates the SN2 reaction.[11]
-
Electrophile Addition: Add bromocyclohexane (10.4 mL, 86.7 mmol, 1.5 equivalents). A slight excess of the alkylating agent ensures the complete consumption of the limiting 4-bromophenol.
-
Heating and Monitoring: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-bromophenol spot. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water. The product, being organic, will likely precipitate or form an oil. Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash twice with 100 mL of water and once with 100 mL of brine. The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent like ethanol or hexanes to yield a pure, crystalline product.
Structural Elucidation and Spectral Data
Confirming the structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for the target molecule.
| Technique | Expected Chemical Shifts / Signals | Rationale |
| ¹H NMR | δ ~7.35 (d, 2H), δ ~6.80 (d, 2H) | The two sets of equivalent aromatic protons form a characteristic AA'BB' pattern (appearing as two doublets). |
| δ ~4.25 (m, 1H) | The single proton on the carbon attached to the ether oxygen (CH-O) is deshielded and appears as a multiplet. | |
| δ ~1.2-2.0 (m, 10H) | The remaining ten protons on the cyclohexane ring appear as a series of overlapping multiplets in the aliphatic region. | |
| ¹³C NMR | δ ~157 (C-O), ~132 (Ar-CH), ~117 (Ar-CH), ~113 (C-Br) | Four distinct signals for the aromatic carbons. |
| δ ~79 (CH-O), ~32, ~26, ~24 | Four signals for the cyclohexyl carbons, with the carbon bonded to oxygen being the most downfield. | |
| IR (cm⁻¹) | ~2850-2950 (sp³ C-H), ~1240 (Ar-O-C stretch), ~1580 (C=C aromatic) | Key functional group vibrations confirming the presence of the alkyl and aromatic ether components. |
| Mass Spec | M⁺ and M⁺+2 peaks in ~1:1 ratio | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of a single bromine atom in the molecule. |
Reactivity and Strategic Applications in Drug Discovery
The utility of 1-Bromo-4-(cyclohexyloxy)benzene in drug development stems directly from the reactivity of its aryl bromide moiety. This functional group is a linchpin for modern palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the complex scaffolds of modern pharmaceuticals.[1]
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug classes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
The cyclohexyloxy group is often incorporated as a metabolically stable, lipophilic moiety to improve a drug candidate's pharmacokinetic profile (ADME properties).
Caption: Use of the aryl bromide in Suzuki coupling.
Safety and Handling
As a halogenated aromatic compound, 1-Bromo-4-(cyclohexyloxy)benzene requires careful handling. While specific toxicity data is limited, the safety profile can be inferred from its precursors and similar structures.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Hazards: May cause skin, eye, and respiratory irritation.[12][13] Harmful if swallowed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]
-
Storage: Store in a cool, dry, well-sealed container away from light and incompatible materials.[2]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
Chemsrc. 1-bromo-4-(cyclohexyloxy)benzene. [Link]
-
Solubility of Things. 4-Bromophenol. [Link]
-
Organic Syntheses. Cyclohexylbenzene. [Link]
-
LibreTexts Chemistry. 12. The Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Importance of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Drug Synthesis. [Link]
-
PubChem. Benzene, 1-bromo-4-(hexyloxy)-. [Link]
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. 1-Bromo-4-(cyclohexyloxy)benzene. [Link]
-
ChemSynthesis. 1-bromo-4-ethoxybenzene. [Link]
-
PubChem. Benzene, (cyclohexyloxy)-. [Link]
- Google Patents. US7579511B1 - Process for making cyclohexylbenzene.
-
Appchem. 1-Bromo-4-(cyclohexyloxy)benzene. [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 4. 30752-31-9|1-Bromo-4-(cyclohexyloxy)benzene|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
- 6. 1-bromo-4-(cyclohexyloxy)benzene | 30752-31-9 [amp.chemicalbook.com]
- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
